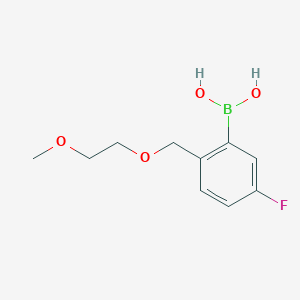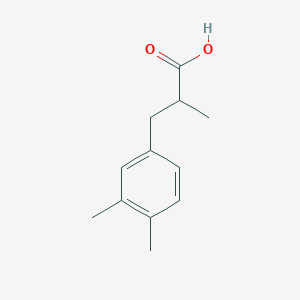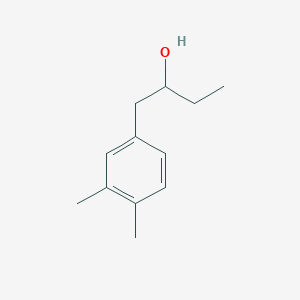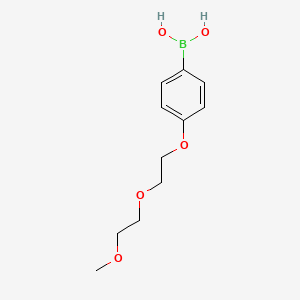
(4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic acid
Overview
Description
(4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C11H17BO5 and its molecular weight is 240.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Boronic acids, including derivatives similar to the compound , are used as synthetic intermediates and building blocks in various fields, including sensing, protein manipulation, therapeutics, biological labeling, and separation (R. Zhang et al., 2017).
Arylboronic acids, like the compound being discussed, can form complex structures such as tetraarylpentaborates, which are important in the formation of cationic rhodium complexes (Y. Nishihara et al., 2002).
Certain boronic acid derivatives show fluorescence quenching properties, which are valuable in studying molecular interactions and conformations (H. S. Geethanjali et al., 2015).
Boronic acid-based block copolymers have been synthesized, demonstrating applications in micellization, redox-responsive behavior, and glucose sensing (Muhammad Saleem et al., 2017).
The structural investigation of N-B interactions in certain arylboronate systems has contributed to the understanding of molecular recognition and chemosensing technologies, especially in targeting physiologically important substances (Lei Zhu et al., 2006).
The influence of ortho-alkoxy substituents on the crystal structure of phenylboronic acids, including derivatives similar to the compound , has been studied to design novel boronic acids for crystal engineering (M. Cyrański et al., 2012).
properties
IUPAC Name |
[4-[2-(2-methoxyethoxy)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO5/c1-15-6-7-16-8-9-17-11-4-2-10(3-5-11)12(13)14/h2-5,13-14H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYODRIJBYEQMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCOCCOC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Bromo-2-[(n-propyloxy)methyl]benzene](/img/structure/B7867263.png)

![1-Bromo-2-[(n-butyloxy)methyl]benzene](/img/structure/B7867268.png)

![1-Bromo-2-[(n-pentyloxy)methyl]benzene](/img/structure/B7867281.png)
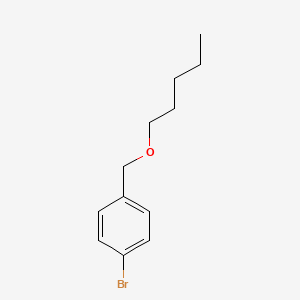


![B-[4-[(2,3-dihydro-1H-indol-1-yl)methyl]phenyl]-Boronic acid](/img/structure/B7867310.png)


